molecular formula C16H15N3OS2 B2499596 N-(3-cyanothiolan-3-yl)-3-(2-methyl-1,3-thiazol-4-yl)benzamide CAS No. 1376275-54-5

N-(3-cyanothiolan-3-yl)-3-(2-methyl-1,3-thiazol-4-yl)benzamide

Cat. No. B2499596
CAS RN: 1376275-54-5
M. Wt: 329.44
InChI Key: GSPJODGQTUJKIU-UHFFFAOYSA-N
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Description

N-(3-cyanothiolan-3-yl)-3-(2-methyl-1,3-thiazol-4-yl)benzamide, also known as CTB, is a chemical compound that has been extensively studied for its potential applications in scientific research. CTB is a thiazole-based compound that has been found to exhibit a variety of biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.

Mechanism of Action

The mechanism of action of N-(3-cyanothiolan-3-yl)-3-(2-methyl-1,3-thiazol-4-yl)benzamide is not fully understood, but it is believed to involve the formation of a covalent bond between the thiol group of N-(3-cyanothiolan-3-yl)-3-(2-methyl-1,3-thiazol-4-yl)benzamide and the target molecule. This covalent bond formation results in a change in the fluorescence properties of N-(3-cyanothiolan-3-yl)-3-(2-methyl-1,3-thiazol-4-yl)benzamide, allowing for the detection of thiols. In cancer cells, N-(3-cyanothiolan-3-yl)-3-(2-methyl-1,3-thiazol-4-yl)benzamide has been found to induce apoptosis and inhibit cell proliferation, although the exact mechanism of action is still being investigated.
Biochemical and Physiological Effects:
N-(3-cyanothiolan-3-yl)-3-(2-methyl-1,3-thiazol-4-yl)benzamide has been found to exhibit a variety of biochemical and physiological effects, including the ability to detect thiols, induce apoptosis in cancer cells, and inhibit cell proliferation. N-(3-cyanothiolan-3-yl)-3-(2-methyl-1,3-thiazol-4-yl)benzamide has also been found to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases. Additionally, N-(3-cyanothiolan-3-yl)-3-(2-methyl-1,3-thiazol-4-yl)benzamide has been found to exhibit antibacterial activity against a variety of bacterial strains, making it a valuable tool for the study of bacterial infections.

Advantages and Limitations for Lab Experiments

One of the primary advantages of N-(3-cyanothiolan-3-yl)-3-(2-methyl-1,3-thiazol-4-yl)benzamide is its high selectivity and sensitivity towards thiols, making it a valuable tool for the detection of thiols in biological samples. Additionally, N-(3-cyanothiolan-3-yl)-3-(2-methyl-1,3-thiazol-4-yl)benzamide is readily available and has been optimized for high purity and high yields, making it a readily available compound for scientific research. However, one of the limitations of N-(3-cyanothiolan-3-yl)-3-(2-methyl-1,3-thiazol-4-yl)benzamide is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for research on N-(3-cyanothiolan-3-yl)-3-(2-methyl-1,3-thiazol-4-yl)benzamide. One area of research is the development of N-(3-cyanothiolan-3-yl)-3-(2-methyl-1,3-thiazol-4-yl)benzamide as a cancer therapeutic agent. Further studies are needed to fully understand the mechanism of action of N-(3-cyanothiolan-3-yl)-3-(2-methyl-1,3-thiazol-4-yl)benzamide in cancer cells and to optimize its anti-cancer activity. Another area of research is the development of N-(3-cyanothiolan-3-yl)-3-(2-methyl-1,3-thiazol-4-yl)benzamide as a tool for the detection of thiols in biological samples. Further studies are needed to optimize the selectivity and sensitivity of N-(3-cyanothiolan-3-yl)-3-(2-methyl-1,3-thiazol-4-yl)benzamide towards thiols and to develop new applications for N-(3-cyanothiolan-3-yl)-3-(2-methyl-1,3-thiazol-4-yl)benzamide in the detection of thiols. Additionally, further studies are needed to fully understand the biochemical and physiological effects of N-(3-cyanothiolan-3-yl)-3-(2-methyl-1,3-thiazol-4-yl)benzamide and to explore its potential applications in the treatment of inflammatory diseases and bacterial infections.

Synthesis Methods

The synthesis of N-(3-cyanothiolan-3-yl)-3-(2-methyl-1,3-thiazol-4-yl)benzamide involves the reaction of 2-methyl-1,3-thiazol-4-ylamine with 3-bromo-1-propanethiol to form 3-(2-methyl-1,3-thiazol-4-yl)thio-1-propanamine. This compound is then reacted with 3-(chloromethyl)benzonitrile to yield N-(3-cyanothiolan-3-yl)-3-(2-methyl-1,3-thiazol-4-yl)benzamide. The synthesis of N-(3-cyanothiolan-3-yl)-3-(2-methyl-1,3-thiazol-4-yl)benzamide has been optimized to yield high purity and high yields, making it a readily available compound for scientific research.

Scientific Research Applications

N-(3-cyanothiolan-3-yl)-3-(2-methyl-1,3-thiazol-4-yl)benzamide has been extensively studied for its potential applications in scientific research. One of the primary applications of N-(3-cyanothiolan-3-yl)-3-(2-methyl-1,3-thiazol-4-yl)benzamide is as a fluorescent probe for the detection of thiols in biological systems. N-(3-cyanothiolan-3-yl)-3-(2-methyl-1,3-thiazol-4-yl)benzamide has been found to exhibit high selectivity and sensitivity towards thiols, making it a valuable tool for the detection of thiols in biological samples. N-(3-cyanothiolan-3-yl)-3-(2-methyl-1,3-thiazol-4-yl)benzamide has also been studied for its potential as a cancer therapeutic agent. Studies have shown that N-(3-cyanothiolan-3-yl)-3-(2-methyl-1,3-thiazol-4-yl)benzamide exhibits anti-cancer activity in vitro and in vivo, making it a promising candidate for further development as a cancer therapeutic.

properties

IUPAC Name

N-(3-cyanothiolan-3-yl)-3-(2-methyl-1,3-thiazol-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3OS2/c1-11-18-14(8-22-11)12-3-2-4-13(7-12)15(20)19-16(9-17)5-6-21-10-16/h2-4,7-8H,5-6,10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSPJODGQTUJKIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC(=CC=C2)C(=O)NC3(CCSC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-cyanothiolan-3-yl)-3-(2-methyl-1,3-thiazol-4-yl)benzamide

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